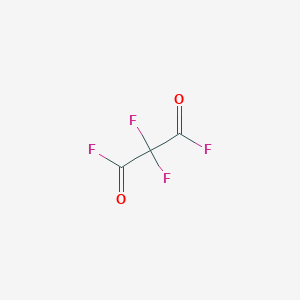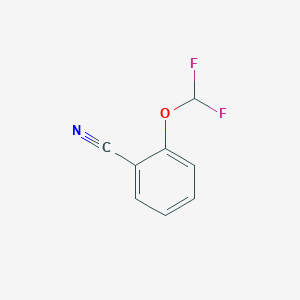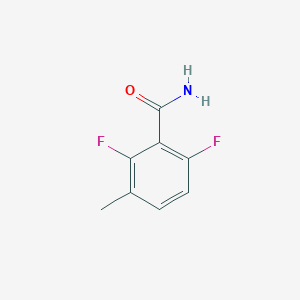
4-Fluoroindole
Overview
Description
4-Fluoroindole is a mono-fluorinated indole, a benzene ring fused with a pyrrole heterocyclic compound. It is a white to pale yellow crystalline solid, soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane . This compound is used as a synthesis intermediate for dyes, active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and bioimaging .
Mechanism of Action
Target of Action
4-Fluoroindole, also known as 4-Fluoro-1H-indole, has been found to target the VEGFR-2 signaling pathway , which is a promising approach for the treatment of cancer . It has also been used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
Mode of Action
The compound shows a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells . This suggests that this compound interacts with its targets and results in changes in the phosphorylation states of these proteins, which are key players in cell signaling pathways.
Biochemical Pathways
This compound affects the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis, a process that is often upregulated in cancer . By inhibiting this pathway, this compound can potentially suppress the growth and spread of cancer cells.
Result of Action
The inhibition of the VEGFR-2 signaling pathway by this compound can lead to the suppression of angiogenesis, thereby potentially inhibiting the growth and spread of cancer cells . Furthermore, it has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects .
Biochemical Analysis
Biochemical Properties
4-Fluoroindole plays a significant role in biochemical reactions, particularly in the synthesis of tryptophan analogues. It interacts with enzymes such as tryptophan synthase, which catalyzes the conversion of this compound to 4-fluorotryptophan . This interaction is crucial for studying protein folding and function in fluorinated environments. Additionally, this compound has been shown to inhibit the biosynthesis of virulence factors in Pseudomonas aeruginosa, affecting proteins involved in the type III and type VI secretion systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, this compound enhances the susceptibility of the bacteria to aminoglycoside antibiotics by inhibiting the expression of multidrug efflux pumps . This compound also affects the production of virulence factors and reduces bacterial motility by suppressing the expression of flagella and type IV pili .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the two-component system PmrA/PmrB in Pseudomonas aeruginosa, inhibiting the expression of the MexXY-OprM efflux pump . This allows aminoglycoside antibiotics to act intracellularly, enhancing their effectiveness. Additionally, this compound inhibits the biosynthesis of virulence factors such as pyocyanin and reduces bacterial motility by affecting the expression of flagella and type IV pili .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Escherichia coli adapted to this compound exhibit significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control . These changes highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the effectiveness of antibiotics against multidrug-resistant bacteria . At higher doses, this compound may exhibit toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of fluorinated tryptophan analogues. The compound is converted to 4-fluorotryptophan by the enzyme tryptophan synthase . This metabolic pathway is essential for studying the effects of fluorinated amino acids on protein function and stability. Additionally, this compound affects metabolic pathways related to carbon fixation, glycolysis, and amino acid biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and effectiveness in different biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoroindole can be synthesized through various methods. One common method involves the reaction of N-fluoroformylindole with ortho-fluorobenzophenone . Another method uses 2-fluoro-6-nitrotoluene as the raw material, which undergoes condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using electrophilic reagents.
Nucleophilic Substitution: The nitrogen atom in the indole ring can act as a nucleophile, reacting with electrophiles to form substituted products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as trifluoromethyl hypofluorite and cesium fluoroxysulfate are used.
Nucleophilic Substitution: Sodium hydride or potassium hydride can be used to activate the nitrogen atom.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed:
4-Fluoro-tryptophan: Formed through biotransformation using tryptophan synthase.
Fluorinated indole derivatives: Formed through various substitution reactions.
Scientific Research Applications
4-Fluoroindole has numerous applications in scientific research:
Comparison with Similar Compounds
- 5-Iodoindole
- 7-Chloroindole
- 7-Bromoindole
Comparison: 4-Fluoroindole is unique due to its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to other halogenated indoles. This makes it particularly useful in applications requiring high precision and efficiency .
Properties
IUPAC Name |
4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIJOPJWWZLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379061 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-43-9 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)








